N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester
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Overview
Description
N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester is a pyrroloindole.
Scientific Research Applications
Synthesis and Application in Drug Development
N-methylcarbamic acid derivatives, including the specific compound , have been explored in the synthesis of various bioactive compounds. Ekhato and Huang (1997) demonstrated the use of a related compound in the enantiospecific preparation of α-methyltryptophan, leading to the development of drug candidates for anxiety and emesis treatment (Ekhato & Huang, 1997).
Role in Heterocyclic Chemistry
The compound's role in synthesizing pyrrolo[2,3-a]carbazoles, as reported by Fousteris et al. (2004), highlights its significance in heterocyclic chemistry. This synthesis utilized Fischer indole cyclization conditions, indicating the compound's utility in generating complex heterocyclic structures (Fousteris et al., 2004).
Biomimetic Approaches in Alkaloid Synthesis
In a study by Bergman and Pelcman (1988), the compound facilitated the biomimetic synthesis of indolocarbazole alkaloids, a class of compounds known for their pharmacological activities (Bergman & Pelcman, 1988).
Derivatives in Plant Protection
Melnikov (1971) discussed the use of derivatives of carbamic acid, including N-methylcarbamic acid esters, in plant protection, indicating their potential as insecticides and herbicides (Melnikov, 1971).
Antiviral Activity Exploration
Ivashchenko et al. (2014) explored the synthesis of related compounds, examining their antiviral activities against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Methodologies in Organic Synthesis
Chunchatprasert et al. (1992) developed new methodologies using the compound in the synthesis of pyrrolo[3,2-b]carbazoles, highlighting its versatility in organic synthesis (Chunchatprasert et al., 1992).
Biocatalysis and Chiral Compound Synthesis
Zhang et al. (2019) utilized a Bacillus cereus strain for the stereoselective production of chiral intermediates related to this compound, emphasizing its role in biocatalysis (Zhang et al., 2019).
properties
Product Name |
N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13?,15-/m0/s1 |
InChI Key |
PIJVFDBKTWXHHD-WUJWULDRSA-N |
Isomeric SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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